molecular formula C14H18N2O2 B5814050 N-[2-(1-piperidinylcarbonyl)phenyl]acetamide CAS No. 42103-91-3

N-[2-(1-piperidinylcarbonyl)phenyl]acetamide

Cat. No.: B5814050
CAS No.: 42103-91-3
M. Wt: 246.30 g/mol
InChI Key: RURHCQYUWIEKQO-UHFFFAOYSA-N
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Description

N-[2-(1-piperidinylcarbonyl)phenyl]acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a piperidine ring attached to a phenyl group, which is further connected to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-piperidinylcarbonyl)phenyl]acetamide typically involves the reaction of 2-aminophenylacetic acid with piperidine and a suitable coupling agent. One common method is to use carbonyldiimidazole (CDI) as the coupling agent. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-piperidinylcarbonyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

N-[2-(1-piperidinylcarbonyl)phenyl]acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(1-piperidinylcarbonyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalysis. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1-piperidinylcarbonyl)phenyl]cyclohexanecarboxamide
  • N-[2-(1-piperidinylcarbonyl)phenyl]-2-(2-thienyl)acetamide

Uniqueness

N-[2-(1-piperidinylcarbonyl)phenyl]acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, biological activities, and potential applications. The presence of the piperidine ring and the phenylacetamide moiety contributes to its versatility and usefulness in various research and industrial contexts.

Properties

IUPAC Name

N-[2-(piperidine-1-carbonyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-11(17)15-13-8-4-3-7-12(13)14(18)16-9-5-2-6-10-16/h3-4,7-8H,2,5-6,9-10H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RURHCQYUWIEKQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1C(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50355158
Record name ST061770
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42103-91-3
Record name ST061770
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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